molecular formula C15H10O3 B13127180 2-Hydroxyanthracene-1-carboxylic acid CAS No. 113988-32-2

2-Hydroxyanthracene-1-carboxylic acid

Cat. No.: B13127180
CAS No.: 113988-32-2
M. Wt: 238.24 g/mol
InChI Key: MSCMTURKIQRYPE-UHFFFAOYSA-N
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Description

2-Hydroxyanthracene-1-carboxylic acid is an organic compound with the molecular formula C15H10O3 It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyanthracene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the hydroxylation of anthracene using a chromium(III)-superoxo complex in the presence of triflic acid (HOTf) has been reported . This method involves a proton-coupled electron transfer (PCET) mechanism, followed by further oxidation to yield the desired product.

Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, which can be achieved by nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyanthracene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxyanthracene-1-carboxylic acid involves its binding to DNA, leading to the generation of reactive oxygen species (ROS). These ROS cause DNA damage, which triggers apoptosis in cells . This mechanism is particularly relevant in its application as an anticancer agent, where it targets essential cellular proteins and pathways involved in cancer cell viability .

Comparison with Similar Compounds

    Anthracene: A parent compound with three fused benzene rings.

    Anthraquinone: An oxidized derivative of anthracene.

    2-Hydroxyanthracene: A hydroxylated derivative of anthracene.

Uniqueness: 2-Hydroxyanthracene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

113988-32-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxyanthracene-1-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)15(17)18/h1-8,16H,(H,17,18)

InChI Key

MSCMTURKIQRYPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3C(=O)O)O

Origin of Product

United States

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